molecular formula C8H13N3OS B1372727 2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide CAS No. 1019115-36-6

2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide

Cat. No.: B1372727
CAS No.: 1019115-36-6
M. Wt: 199.28 g/mol
InChI Key: STSNIOBEEANOMT-UHFFFAOYSA-N
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Description

2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromatic properties and reactivity, making it a versatile scaffold in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide typically involves the formation of the thiazole ring followed by the introduction of the isopropylacetamide group. One common method starts with the reaction of 2-aminothiazole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or block receptors by mimicking natural ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide is unique due to the presence of both the thiazole ring and the isopropylacetamide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug development and other applications .

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-5(2)10-7(12)3-6-4-13-8(9)11-6/h4-5H,3H2,1-2H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSNIOBEEANOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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